N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
The compound N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a chemical compound characterized by a complex structure featuring various functional groups including a triazole ring, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be approached through a multi-step synthesis route:
Formation of 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole:
Synthesis of 3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazole: : This involves the reaction of the triazole derivative with appropriate reagents to form the thiadiazole ring.
Formation of the final product: : The benzamide moiety is introduced by reacting the intermediate compound with a benzoyl chloride or a similar reagent under suitable conditions (e.g., in the presence of a base like triethylamine).
Industrial Production Methods
For industrial-scale production, the process would be optimized to maximize yield and purity while minimizing costs and environmental impact. This might involve advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially at the methyl group or other reactive sites.
Reduction: : Reduction reactions may target the nitro groups if present.
Substitution: : Electrophilic aromatic substitution reactions could occur on the benzamide moiety or other aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used under acidic conditions.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Catalysts like Lewis acids (e.g., AlCl3) might facilitate electrophilic substitution reactions.
Major Products Formed
The major products from these reactions would vary depending on the specific sites of reaction and the conditions used, but could include oxidized or reduced derivatives, or substituted benzamide compounds.
Scientific Research Applications
Chemistry
Biology
It may be investigated for its biological activity, particularly in relation to its structural resemblance to known bioactive molecules.
Medicine
Pharmaceutical research might explore its potential as a drug candidate, given the presence of functional groups common in bioactive compounds.
Industry
The compound could find applications in materials science, such as the development of polymers or other advanced materials.
Mechanism of Action
The precise mechanism by which N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide exerts its effects would depend on its specific interactions with molecular targets. These might involve:
Enzyme Inhibition: : The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: : It could interact with cellular receptors, modulating signaling pathways.
Pathway Modulation: : The compound might influence biochemical pathways by altering the activity of key proteins or other molecules involved.
Comparison with Similar Compounds
Similar Compounds
N-{3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]benzamide: : A structurally similar compound lacking the thiadiazole ring.
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}acetamide: : Similar but with an acetamide moiety instead of a benzamide.
Uniqueness
What sets N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide apart is the combination of its triazole, thiadiazole, and benzamide components, providing a unique array of reactive sites and potential interactions. This combination may lead to unique chemical properties and biological activities not observed in similar compounds.
Thus ends our deep dive into the world of this fascinating chemical compound. Curious to explore further or take a different path? You lead, and I'll follow.
Biological Activity
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a compound that integrates a 1,2,4-thiadiazole and a triazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H14ClN5S |
Molecular Weight | 353.83 g/mol |
LogP | 4.198 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole and thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds containing the triazole ring have shown significant activity against various bacterial strains. In particular, derivatives similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL .
Anticancer Activity
Research indicates that triazole-thiadiazole hybrids possess promising anticancer properties:
- Cell Line Studies : A study reported that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines including HL-60 (human leukemia) and L1210 (mouse lymphocytic leukemia). The IC50 values for these compounds ranged from 0.20 μM to 2.5 μM .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole and triazole derivatives has been documented in several pharmacological studies:
- Mechanism of Action : These compounds may exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. Specific studies have indicated that similar triazole derivatives can reduce inflammation markers significantly in vitro .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives against common pathogens. The results showed that compounds with a similar structure to this compound had enhanced activity against multi-drug resistant strains.
Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, researchers synthesized several triazole-thiadiazole hybrids and tested their effects on cancer cell lines. The findings revealed that these compounds inhibited cell proliferation significantly compared to control groups.
Properties
IUPAC Name |
N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c1-11-15(22-24-25(11)14-9-5-8-13(19)10-14)16-20-18(27-23-16)21-17(26)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVHYIOMWXCJPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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